
3-(8-Methoxy-2,2-dimethyl-2H-1-benzopyran-5-yl)prop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(8-Methoxy-2,2-dimethyl-2H-1-benzopyran-5-yl)prop-2-enoic acid is a synthetic organic compound belonging to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often found in natural products. This particular compound features a methoxy group and a dimethyl group on the benzopyran ring, which can influence its chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(8-Methoxy-2,2-dimethyl-2H-1-benzopyran-5-yl)prop-2-enoic acid typically involves the following steps:
Formation of the Benzopyran Ring: The benzopyran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group on the benzopyran ring using reagents such as methyl iodide in the presence of a base like potassium carbonate.
Dimethylation: The dimethyl groups can be introduced through alkylation reactions using reagents like dimethyl sulfate.
Formation of the Prop-2-enoic Acid Moiety:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green solvents, and catalysts to enhance reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-(8-Methoxy-2,2-dimethyl-2H-1-benzopyran-5-yl)prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the double bond in the prop-2-enoic acid moiety to a single bond.
Substitution: The methoxy and dimethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alkanes or alcohols.
Aplicaciones Científicas De Investigación
3-(8-Methoxy-2,2-dimethyl-2H-1-benzopyran-5-yl)prop-2-enoic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activities, such as antioxidant or anti-inflammatory properties, make it a candidate for biological studies.
Medicine: Its structural similarity to other bioactive benzopyrans suggests potential therapeutic applications, including as an anti-cancer or anti-microbial agent.
Industry: The compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 3-(8-Methoxy-2,2-dimethyl-2H-1-benzopyran-5-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The methoxy and dimethyl groups can influence the compound’s binding affinity to enzymes or receptors, potentially modulating their activity. The prop-2-enoic acid moiety can also participate in hydrogen bonding and other interactions, further affecting the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
2H-1-Benzopyran-2-one: A simpler benzopyran derivative without the methoxy and dimethyl groups.
Flavanones: Compounds with a similar benzopyran skeleton but different functional groups.
Coumarins: Another class of benzopyrans with diverse biological activities.
Uniqueness
3-(8-Methoxy-2,2-dimethyl-2H-1-benzopyran-5-yl)prop-2-enoic acid is unique due to the specific combination of functional groups, which can influence its chemical reactivity and biological activity. The presence of the methoxy and dimethyl groups can enhance its stability and modify its interaction with biological targets compared to other benzopyran derivatives.
Propiedades
Número CAS |
503298-99-5 |
|---|---|
Fórmula molecular |
C15H16O4 |
Peso molecular |
260.28 g/mol |
Nombre IUPAC |
3-(8-methoxy-2,2-dimethylchromen-5-yl)prop-2-enoic acid |
InChI |
InChI=1S/C15H16O4/c1-15(2)9-8-11-10(5-7-13(16)17)4-6-12(18-3)14(11)19-15/h4-9H,1-3H3,(H,16,17) |
Clave InChI |
BSSPAHOGFVUPDT-UHFFFAOYSA-N |
SMILES canónico |
CC1(C=CC2=C(C=CC(=C2O1)OC)C=CC(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[(2,4-Dinitrophenyl)sulfanyl]-9-beta-D-ribofuranosyl-9H-purine](/img/structure/B12568368.png)
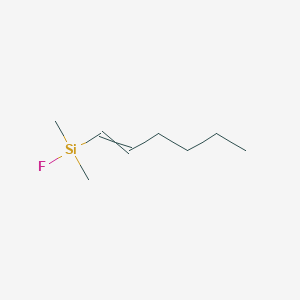
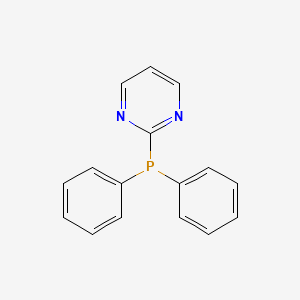
![N'-[4-(1-Hydroxypropan-2-yl)phenyl]-N,N-dimethylurea](/img/structure/B12568382.png)
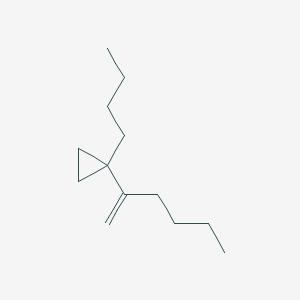
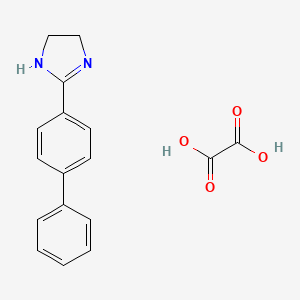
![2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid, 1,6-dioxo-, 1,1-dimethylethyl ester, (4R)-](/img/structure/B12568398.png)
![1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(4-ethoxybenzene)](/img/structure/B12568409.png)
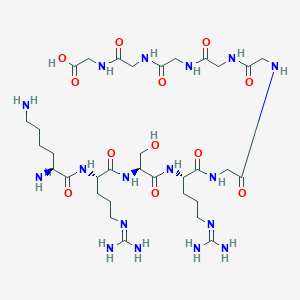
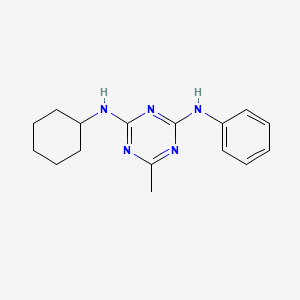
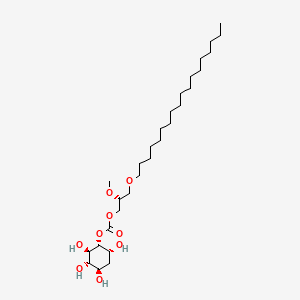
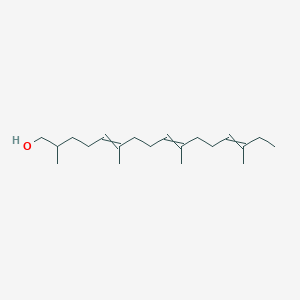

![2,2'-Disulfanediylbis[1,3-bis(4-fluorophenyl)propane-1,3-dione]](/img/structure/B12568441.png)
